molecular formula C6H3ClN2O B1391399 2-Chlorooxazolo[5,4-c]pyridine CAS No. 916792-10-4

2-Chlorooxazolo[5,4-c]pyridine

Cat. No. B1391399
M. Wt: 154.55 g/mol
InChI Key: CVNMRDXBPVOJFI-UHFFFAOYSA-N
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Description

2-Chlorooxazolo[5,4-b]pyridine is a chemical compound with the molecular formula C6H3ClN2O and a molecular weight of 154.56 . It is a solid substance .


Synthesis Analysis

The synthesis of 2-Chlorooxazolo[5,4-b]pyridine involves heterocyclization methods . The material is classified according to the method of constructing the isoxazolopyridine system .


Molecular Structure Analysis

The molecular structure of 2-Chlorooxazolo[5,4-b]pyridine is represented by the InChI code 1S/C6H3ClN2O/c7-6-9-4-2-1-3-8-5(4)10-6/h1-3H . The average mass is 154.554 Da and the monoisotopic mass is 153.993393 Da .


Physical And Chemical Properties Analysis

2-Chlorooxazolo[5,4-b]pyridine is a solid substance . It has a molecular weight of 154.56 . It is stored under nitrogen at a temperature of 4°C .

Scientific Research Applications

Heterocyclic Scaffold in Medicinal Chemistry

2-Chlorooxazolo[5,4-c]pyridine is part of a broader category of heterocyclic compounds that are significant in medicinal chemistry. Heterocyclic rings like imidazo[1,2-a]pyridine, which share similarities with 2-Chlorooxazolo[5,4-c]pyridine, are identified as "drug prejudice" scaffolds. They find application in a range of therapeutic areas, including anticancer, antimicrobial, and antiviral treatments. Their structure is present in various marketed pharmaceuticals, highlighting their importance in drug development (A. Deep et al., 2016).

Synthesis and Structural Studies

The synthesis process of heterocyclic compounds like 2-Chlorooxazolo[5,4-c]pyridine is of considerable interest in research. Studies have explored efficient methods for forming substituted derivatives of related structures, providing insights into more convenient synthesis routes. These developments are critical for producing a wide range of substituents and facilitating further research in this chemical domain (G. El‐Hiti, 2003).

Luminescent Lanthanide Compounds

Derivatives of heterocycles similar to 2-Chlorooxazolo[5,4-c]pyridine have been used in the synthesis of luminescent lanthanide compounds. These compounds are of particular interest in biological sensing, showcasing the potential of such heterocyclic structures in biomedical applications. Additionally, their iron complexes exhibit unique thermal and photochemical spin-state transitions, demonstrating their versatility and potential for diverse applications (M. Halcrow, 2005).

Antibacterial Activity

Compounds containing elements of 2-Chlorooxazolo[5,4-c]pyridine structure have been evaluated for their antibacterial activities. For instance, certain thioether derivatives have shown significant inhibitory effects against bacterial strains, highlighting the potential of these heterocyclic compounds in developing new antibacterial agents (Xianpeng Song et al., 2017).

Fluorescent Probes in Membrane Dynamics

Imidazo[1,5-a]pyridine-based fluorophores, closely related to 2-Chlorooxazolo[5,4-c]pyridine, have been synthesized and studied for their potential as cell membrane probes. Their photophysical properties make them suitable candidates for monitoring cellular health and exploring biochemical pathways. This application demonstrates the potential of 2-Chlorooxazolo[5,4-c]pyridine derivatives in chemical biology and sensor development (G. Renno et al., 2022).

properties

IUPAC Name

2-chloro-[1,3]oxazolo[5,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O/c7-6-9-4-1-2-8-3-5(4)10-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNMRDXBPVOJFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=C(O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672616
Record name 2-Chloro[1,3]oxazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorooxazolo[5,4-c]pyridine

CAS RN

916792-10-4
Record name 2-Chloro[1,3]oxazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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